molecular formula C15H15N5OS B11055821 (2E)-2-{[4-(1H-benzimidazol-1-ylmethyl)-5-methylthiophen-2-yl]methylidene}hydrazinecarboxamide

(2E)-2-{[4-(1H-benzimidazol-1-ylmethyl)-5-methylthiophen-2-yl]methylidene}hydrazinecarboxamide

Cat. No.: B11055821
M. Wt: 313.4 g/mol
InChI Key: QRNFTJIBNVHBPG-CNHKJKLMSA-N
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Description

(2E)-2-{[4-(1H-benzimidazol-1-ylmethyl)-5-methylthiophen-2-yl]methylidene}hydrazinecarboxamide is a complex organic compound that features a benzimidazole moiety linked to a thiophene ring via a hydrazinecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[4-(1H-benzimidazol-1-ylmethyl)-5-methylthiophen-2-yl]methylidene}hydrazinecarboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzimidazole derivative, followed by the introduction of the thiophene ring. The final step involves the formation of the hydrazinecarboxamide linkage under controlled conditions, often using hydrazine hydrate and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and yield of the process. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{[4-(1H-benzimidazol-1-ylmethyl)-5-methylthiophen-2-yl]methylidene}hydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole or thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-{[4-(1H-benzimidazol-1-ylmethyl)-5-methylthiophen-2-yl]methylidene}hydrazinecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of benzimidazole and thiophene exhibit antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are being explored. Its ability to interact with various biological targets, such as enzymes and receptors, makes it a promising candidate for the treatment of diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.

Mechanism of Action

The mechanism of action of (2E)-2-{[4-(1H-benzimidazol-1-ylmethyl)-5-methylthiophen-2-yl]methylidene}hydrazinecarboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. The thiophene ring can participate in π-π interactions, enhancing the compound’s binding affinity. The hydrazinecarboxamide group can form hydrogen bonds, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: These compounds share the benzimidazole core and exhibit similar biological activities.

    Thiophene derivatives: Compounds with a thiophene ring also show comparable chemical reactivity and applications.

    Hydrazinecarboxamide derivatives: These compounds have similar functional groups and can undergo analogous chemical reactions.

Uniqueness

What sets (2E)-2-{[4-(1H-benzimidazol-1-ylmethyl)-5-methylthiophen-2-yl]methylidene}hydrazinecarboxamide apart is its unique combination of structural features. The presence of both benzimidazole and thiophene rings, along with the hydrazinecarboxamide linkage, provides a distinct set of chemical and biological properties that are not commonly found in other compounds.

Properties

Molecular Formula

C15H15N5OS

Molecular Weight

313.4 g/mol

IUPAC Name

[(E)-[4-(benzimidazol-1-ylmethyl)-5-methylthiophen-2-yl]methylideneamino]urea

InChI

InChI=1S/C15H15N5OS/c1-10-11(6-12(22-10)7-18-19-15(16)21)8-20-9-17-13-4-2-3-5-14(13)20/h2-7,9H,8H2,1H3,(H3,16,19,21)/b18-7+

InChI Key

QRNFTJIBNVHBPG-CNHKJKLMSA-N

Isomeric SMILES

CC1=C(C=C(S1)/C=N/NC(=O)N)CN2C=NC3=CC=CC=C32

Canonical SMILES

CC1=C(C=C(S1)C=NNC(=O)N)CN2C=NC3=CC=CC=C32

Origin of Product

United States

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